LogP-Driven Lipophilicity Differentiation from Des-Methyl Analog
The target compound carries a predicted LogP of 3.54, which is 0.34 log units higher than that of its des-methyl analog N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine (XLogP3: 3.2) [1]. This difference indicates a roughly two‑fold increase in octanol‑water partition coefficient, consistent with the additional methyl group on the cyclobutane ring enhancing hydrophobicity. The elevated LogP can translate into improved passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.53652 (predicted) |
| Comparator Or Baseline | N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine, XLogP3 = 3.2 (predicted) |
| Quantified Difference | Δ(LogP) ≈ +0.34 log units |
| Conditions | Predicted values from LeYan (target) and Kuujia/PubChem (comparator); no experimental LogP data available |
Why This Matters
A 0.34-unit LogP increase often correlates with measurably higher cellular permeability, making the target compound a preferable candidate in cell-based screening where intracellular target access is required.
- [1] Kuujia (kuujia.com). Cas no 1873470-12-2 (N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine), XLogP3: 3.2. Accessed 2026-05-13. View Source
